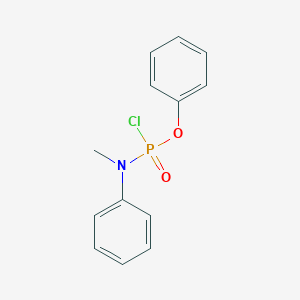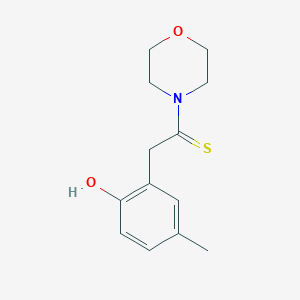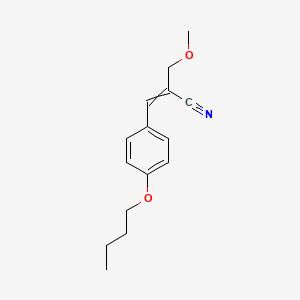
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound characterized by a butoxyphenyl group attached to a methoxymethylprop-2-enenitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and methoxymethylacetonitrile.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with methoxymethylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enoic acid.
Reduction: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its specific application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a butoxy group.
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with an ethoxy group instead of a butoxy group.
3-(4-Propoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the butoxy group imparts desired characteristics.
Propriétés
Numéro CAS |
77113-72-5 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H19NO2/c1-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17-2/h5-8,10H,3-4,9,12H2,1-2H3 |
Clé InChI |
XTBCRAHBBUQKCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C(COC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
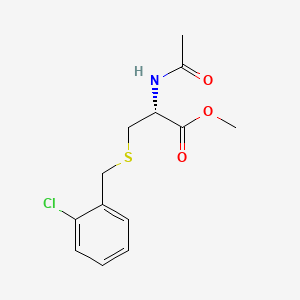
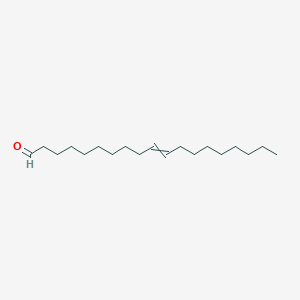



![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)

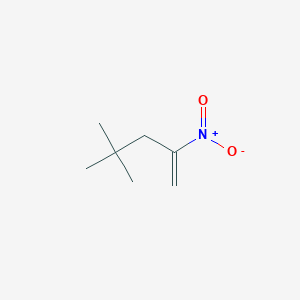
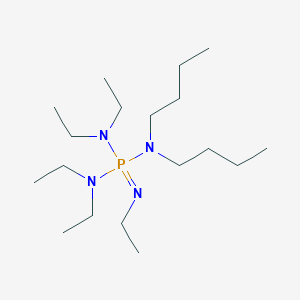
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
